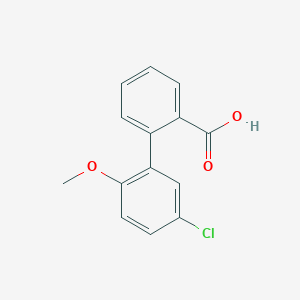

2-(5-Chloro-2-methoxyphenyl)benzoic acid

Description

2-(5-Chloro-2-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a 5-chloro-2-methoxyphenyl group attached to the second position of the benzoic acid backbone. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-7-6-9(15)8-12(13)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXQQAXDUAXRKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680728 | |

| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181344-87-5 | |

| Record name | 5'-Chloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation of 5-Chlorosalicylic Acid

The methylation of 5-chlorosalicylic acid to introduce the methoxy group is a foundational step. Two distinct approaches are documented:

Anhydrous Methylation

Under anhydrous conditions, 5-chlorosalicylic acid reacts with dimethyl sulfate in acetone using potassium carbonate as a base. This single-step process yields methyl 5-chloro-2-methoxybenzoate with 95% efficiency. The absence of water prevents competing hydrolysis, ensuring high regioselectivity for the methoxy group at the 2-position.

Aqueous Methylation

In aqueous sodium hydroxide, methylation proceeds via initial esterification to methyl 5-chlorosalicylate, followed by dimethyl sulfate-mediated methoxylation. This two-step sequence achieves a 66% yield of methyl 5-chloro-2-methoxybenzoate. While less efficient than the anhydrous route, it avoids the need for strictly dry conditions.

Hydrolysis to 5-Chloro-2-methoxybenzoic Acid

The methyl ester intermediate is hydrolyzed to the free acid using 2N sodium hydroxide under reflux. Acidification with HCl precipitates 5-chloro-2-methoxybenzoic acid in 45% yield. Crystallization from ethanol-water enhances purity (m.p. 80–81°C).

Intermediate Functionalization for Biphenyl Architecture

Formation of the Acid Chloride

5-Chloro-2-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride. Heating under reflux for 1 hour in benzene provides 5-chloro-2-methoxybenzoyl chloride in 72% yield. This reactive intermediate facilitates subsequent coupling reactions.

Alternative Routes via Modern Cross-Coupling

Suzuki-Miyaura Reaction

Though not explicitly covered in the cited patents, Suzuki coupling between 5-chloro-2-methoxyphenylboronic acid and 2-bromobenzoic acid could achieve the target structure. Palladium catalysts (e.g., Pd(PPh₃)₄) in aqueous DMF at 80–100°C are standard for such transformations.

Microwave-Assisted Synthesis

The second patent emphasizes microwave conditions for accelerating coupling reactions (e.g., 150°C for 30 minutes). Applied to biphenyl synthesis, this could reduce reaction times and improve yields compared to conventional heating.

Data Tables: Comparative Analysis of Key Methods

Table 1: Methylation Efficiency Under Varied Conditions

Table 2: Hydrolysis and Coupling Outcomes

| Step | Reagents | Product | Yield |

|---|---|---|---|

| Ester Hydrolysis | 2N NaOH, HCl | 5-Chloro-2-methoxybenzoic acid | 45% |

| Acid Chloride | SOCl₂, benzene | 5-Chloro-2-methoxybenzoyl chloride | 72% |

Challenges and Optimization Opportunities

Regioselectivity in Coupling Reactions

Positional isomerism during biphenyl formation remains a critical hurdle. The second patent addresses similar issues in triazole synthesis by using potassium salt crystallization to isolate the desired regioisomer. Applying this to 2-(5-Chloro-2-methoxyphenyl)benzoic acid could enhance purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.

Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)benzoic acid finds applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups on the benzene ring influence its reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities and cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

3-((5-Chloro-2-methoxyphenyl)sulfonamido)benzoic acid (9c)

2-(4-Chlorobenzoyl)benzoic acid

- Structure : Contains a 4-chlorobenzoyl group instead of the 5-chloro-2-methoxyphenyl substituent.

- Applications : Used in synthesizing photoluminescent europium and terbium complexes, highlighting its role in materials science .

- Crystallography : Forms planar complexes with distinct hydrogen-bonding patterns, differing from the methoxy-substituted analogs .

3-[(5-Chloro-2-methoxyphenyl)sulfamoyl]benzoic acid

2-Chloro-5-(3-methoxyphenyl)benzoic acid

- Structure : Methoxy group at the 3-position of the phenyl ring, altering electronic distribution.

- Physicochemical Data : Molecular weight = 262.69; synthesized for pharmaceutical intermediate applications .

Crystallographic and Hydrogen-Bonding Patterns

2-(2-Ethoxy-2-oxoacetamido)benzoic acid

Atropisomeric Benzoic Acid Derivatives

- Isomerism: 2-(2,2-Dicyano-1-methylethenyl)benzoic acid exhibits atropisomerism due to restricted rotation, confirmed by solid-state $^{13}$C NMR and X-ray crystallography .

- Crystal Packing: Non-centrosymmetric dimers with stacking interactions, contrasting with the centrosymmetric packing of methoxy-substituted analogs .

Q & A

Basic: What are the standard synthetic routes for 2-(5-Chloro-2-methoxyphenyl)benzoic acid, and how can purity be ensured?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling can link halogenated benzoic acid precursors to methoxyphenyl boronic acids under conditions such as Na₂CO₃ in a DMF/H₂O solvent system at 80–100°C . Purification involves recrystallization (using ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated via HPLC (C18 column, UV detection at 254 nm) and melting point consistency with literature values .

Advanced: How can reaction conditions be optimized for regioselective functionalization of the benzoic acid backbone?

Methodological Answer:

Regioselectivity in electrophilic substitution (e.g., chlorination) is influenced by directing groups. The methoxy group at the 2-position directs electrophiles to the 5-position via resonance stabilization. Computational modeling (DFT with Gaussian 09) predicts electron density distribution, while experimental validation uses competitive reactions with controlled stoichiometry of Cl₂ or SOCl₂ in acetic acid. Reaction progress is monitored via LC-MS to isolate intermediates .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated acetone solution. Data collection at 100 K using a Bruker D8 Venture diffractometer (Mo-Kα radiation) is processed with SHELX-97 for structure solution and refinement. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Advanced: How can SHELXL address challenges in refining twinned or low-resolution crystallographic data?

Methodological Answer:

For twinned data, SHELXL employs the Hooft-Y parameter and TWIN/BASF commands to model twin domains. Low-resolution data (d > 1.0 Å) require restraints on bond lengths/angles (DELU/ISOR commands) and Hirshfeld atom refinement (HAR) for improved electron density maps. Validation via R1/wR2 convergence (< 5% discrepancy) and PLATON’s ADDSYM ensure no missed symmetry .

Basic: What biochemical assays are suitable for studying this compound’s enzyme inhibition potential?

Methodological Answer:

Enzyme inhibition is assessed using fluorescence-based assays (e.g., cytochrome P450 3A4). A typical protocol: incubate the compound (1–100 µM) with recombinant enzyme and substrate (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) in PBS (pH 7.4). Measure fluorescence (λex 409 nm, λem 530 nm) over 30 min. IC50 is calculated using GraphPad Prism’s nonlinear regression .

Advanced: How can metabolite profiling identify oxidative degradation products in pharmacokinetic studies?

Methodological Answer:

In vitro metabolism is studied using liver microsomes (human or rat). Incubate the compound (10 µM) with NADPH-regenerating system at 37°C. Quench with acetonitrile, then analyze via UPLC-QTOF-MS (Waters ACQUITY BEH C18 column, 0.1% formic acid gradient). Metabolites are identified by mass shifts (e.g., +16 Da for hydroxylation) and MS/MS fragmentation patterns compared to synthetic standards .

Basic: What spectroscopic techniques confirm the compound’s structural integrity post-synthesis?

Methodological Answer:

- NMR : ¹H NMR (DMSO-d6, 400 MHz) identifies aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm).

- FTIR : Carboxylic acid C=O stretch at ~1680 cm⁻¹, C-O (methoxy) at 1250 cm⁻¹.

- Mass Spec : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 290.7 .

Advanced: How do substituents influence the compound’s reactivity in photodegradation studies?

Methodological Answer:

Photostability is tested under UV light (λ = 254 nm) in methanol. The chloro group increases electron-withdrawing effects, accelerating degradation. HPLC tracks degradation kinetics (half-life calculation). Radical trapping (e.g., TEMPO) and LC-HRMS identify intermediates like hydroxylated derivatives. Computational TD-DFT (Gaussian 16) models excited-state reactivity .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure.

- Store at 4°C in amber vials to prevent light-induced degradation.

- Spill cleanup: neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced: How can QSAR models predict the compound’s bioactivity against specific targets?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models are built using MOE or Schrodinger’s QikProp. Descriptors include logP, polar surface area, and H-bond acceptors. Training sets (IC50 data from kinase assays) validate predictive power via leave-one-out cross-validation (R² > 0.7). Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.